An In-depth Technical Guide on the Core Basic Properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
An In-depth Technical Guide on the Core Basic Properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a 2-aminopyridine moiety substituted with a 1-methylpyrrolidine group at the 5-position. Its structural similarity to biologically active compounds, such as nicotine and other nicotinic acetylcholine receptor (nAChR) ligands, makes it a molecule of significant interest in medicinal chemistry and drug development. The basicity of this compound is a critical physicochemical parameter that influences its pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, excretion (ADME), and target engagement.
This technical guide provides a comprehensive overview of the anticipated basic properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from structurally related compounds to provide well-founded estimations. Furthermore, it details standardized experimental protocols for the determination of its acid dissociation constants (pKa) and aqueous solubility, providing a framework for its empirical characterization.
Predicted Physicochemical and Basic Properties
The presence of two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—confers basic properties to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. The basicity of each nitrogen is influenced by its hybridization and the electronic effects of the substituents.
2.1. Estimation of pKa Values
The basicity of an amine is quantified by the pKa of its conjugate acid. Higher pKa values correspond to stronger basicity.
-
Pyridine Nitrogen: The pyridine ring nitrogen is sp² hybridized. The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2. The 2-amino group is an electron-donating group, which is known to increase the basicity of the pyridine nitrogen. For instance, the pKa of 2-aminopyridine is approximately 6.86.[1][2][3] The 5-(1-methylpyrrolidin-2-yl) group is expected to have a weak electron-donating effect on the pyridine ring, which would slightly increase the basicity of the pyridine nitrogen. Therefore, the pKa for the pyridine nitrogen is estimated to be slightly above that of 2-aminopyridine.
-
Pyrrolidine Nitrogen: The nitrogen in the 1-methylpyrrolidine ring is sp³ hybridized, making it a more basic, aliphatic-like amine. The pKa of the conjugate acid of 1-methylpyrrolidine is reported to be in the range of 10.3 to 10.46.[4][5][6][7] The attachment to the pyridine ring at the 2-position of the pyrrolidine ring will have a minor electron-withdrawing effect, which is expected to slightly decrease its basicity.
Based on these considerations, two distinct pKa values are predicted for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
2.2. Predicted Quantitative Data
The following table summarizes the predicted physicochemical properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. These values are estimations based on the analysis of structurally similar compounds and data from computational prediction tools.
| Property | Predicted Value | Notes |
| pKa₁ (Pyrrolidine N) | ~10.0 - 10.4 | Corresponds to the protonation of the more basic aliphatic nitrogen. |
| pKa₂ (Pyridine N) | ~7.0 - 7.5 | Corresponds to the protonation of the aromatic ring nitrogen. |
| logP | 1.5 - 2.5 | Estimated based on the structure and predictions from online tools. |
| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to protonation. |
Experimental Protocols
To empirically determine the basic properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, the following standard experimental protocols are recommended.
3.1. Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[8][9][10][11][12]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine and dissolve it in a known volume of deionized water to a concentration of approximately 1-5 mM. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to aqueous conditions.
-
Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Begin the titration by adding small, precise aliquots of the standardized strong acid (HCl) to the analyte solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
To determine both pKa values, a back-titration can be performed by subsequently adding aliquots of the standardized strong base (NaOH).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often identified by analyzing the first or second derivative of the curve.
-
Specialized software can be used for accurate determination of the pKa values from the titration data.
-
3.2. Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[13][14][15][16][17]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine to a series of vials containing a buffer solution of a specific pH. A range of pH values should be tested to determine the pH-solubility profile.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a filter compatible with the compound and solvent) or centrifuged.
-
-
Quantification:
-
Accurately dilute the filtered or centrifuged supernatant with a suitable solvent.
-
Determine the concentration of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility at each pH by taking into account the dilution factor.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
-
Visualizations
4.1. Protonation Equilibria
The following diagram illustrates the two-step protonation of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
Caption: Predicted protonation equilibria of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
4.2. Experimental Workflow for pKa Determination
This diagram outlines the key steps in the potentiometric titration method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
4.3. Experimental Workflow for Solubility Determination
The following diagram illustrates the shake-flask method for determining aqueous solubility.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-methylpyrrolidine - Wikidata [wikidata.org]
- 7. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asdlib.org [asdlib.org]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
